

# Recommended concentration of TP-238 hydrochloride for experiments

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## Compound of Interest

Compound Name: TP-238 hydrochloride

Cat. No.: B3026080

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## Application Notes and Protocols for TP-238 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and recommended concentrations for the use of **TP-238 hydrochloride**, a potent and selective dual inhibitor of the bromodomains of Cat Eye Syndrome Chromosome Region, Candidate 2 (CECR2) and Bromodomain PHD Finger Transcription Factor (BPTF).

### Introduction

**TP-238 hydrochloride** is a valuable chemical probe for studying the roles of CECR2 and BPTF in various biological processes, including chromatin remodeling, gene transcription, and signaling pathways implicated in cancer and developmental disorders. This document offers guidance on its use in both in vitro and in vivo experimental settings.

### Mechanism of Action

**TP-238 hydrochloride** functions by competitively binding to the acetyl-lysine binding pockets of the bromodomains of CECR2 and BPTF. This inhibition prevents the recruitment of these proteins to acetylated histones and other acetylated protein targets, thereby modulating the expression of downstream genes.

- CECR2: As a component of the CERF (CECR2-containing remodeling factor) complex, CECR2 is involved in chromatin remodeling and has been linked to the activation of the NF- $\kappa$ B signaling pathway.
- BPTF: As the largest subunit of the Nucleosome Remodeling Factor (NURF) complex, BPTF plays a crucial role in chromatin accessibility and the regulation of gene expression. It has been shown to influence key signaling pathways such as the PI3K/AKT and MAPK pathways.

## Data Presentation: Quantitative Summary

The following tables summarize the key quantitative data for **TP-238 hydrochloride** based on available literature.

Table 1: Biochemical and Cellular Activity of **TP-238 Hydrochloride**

Parameter	Target	Value	Assay Type	Reference
IC <sub>50</sub>	CECR2	30 nM	AlphaScreen®	[1][2]
BPTF	350 nM	AlphaScreen®	[1][2]	
BRD9	1.4 $\mu$ M	-	[1]	
K <sub>d</sub>	CECR2	10 nM	Isothermal Titration Calorimetry (ITC)	[1][2]
BPTF	120 nM	Isothermal Titration Calorimetry (ITC)	[1][2]	
Recommended Cellular Assay Concentration	-	$\leq 2 \mu$ M	-	[3]

Table 2: Solubility of **TP-238 Hydrochloride**

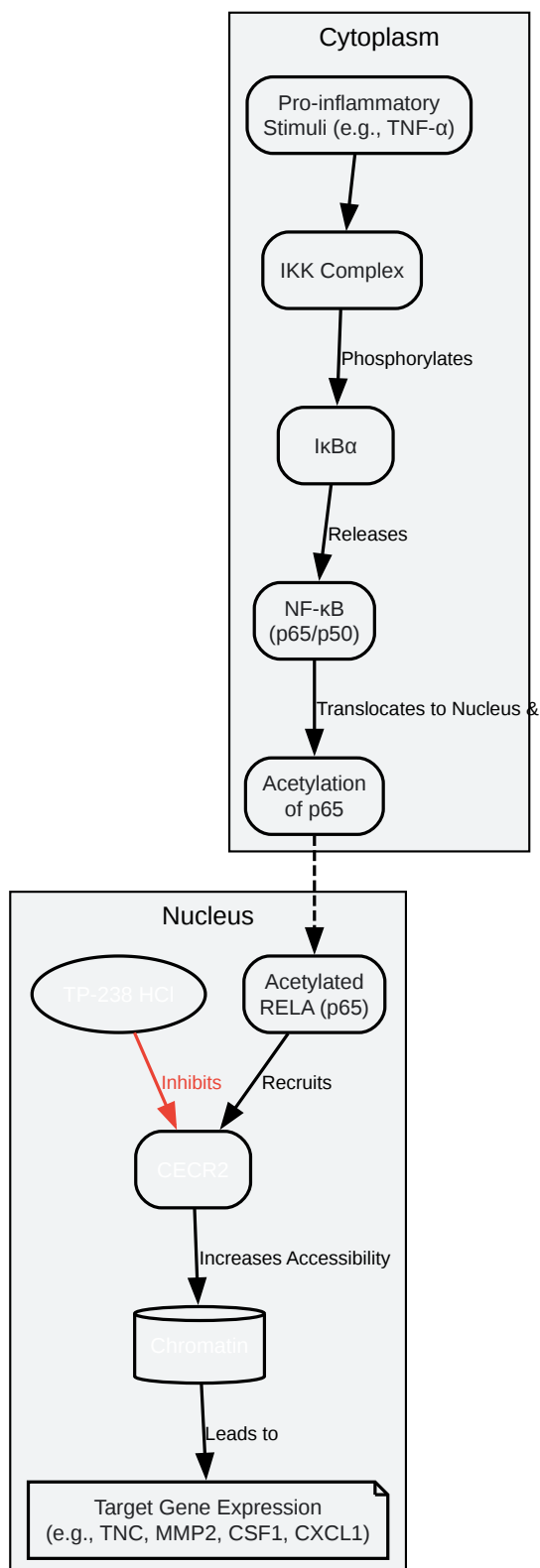
Solvent	Maximum Concentration	Reference
DMSO	100 mg/mL (202.00 mM)	[2]
1 mg/mL	[1]	
2 mg/mL	[4]	
Water	49.5 mg/mL (100 mM)	[3]
PBS (pH 7.2)	10 mg/mL	[1]

Table 3: Suggested Formulation for In Vivo Studies

Vehicle Composition	Solubility	Reference
10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline	≥ 2.5 mg/mL (5.05 mM)	[2]
10% DMSO >> 90% (20% SBE-β-CD in saline)	≥ 2.5 mg/mL (5.05 mM)	[2]
10% DMSO >> 90% corn oil	≥ 2.5 mg/mL (5.05 mM)	[2]

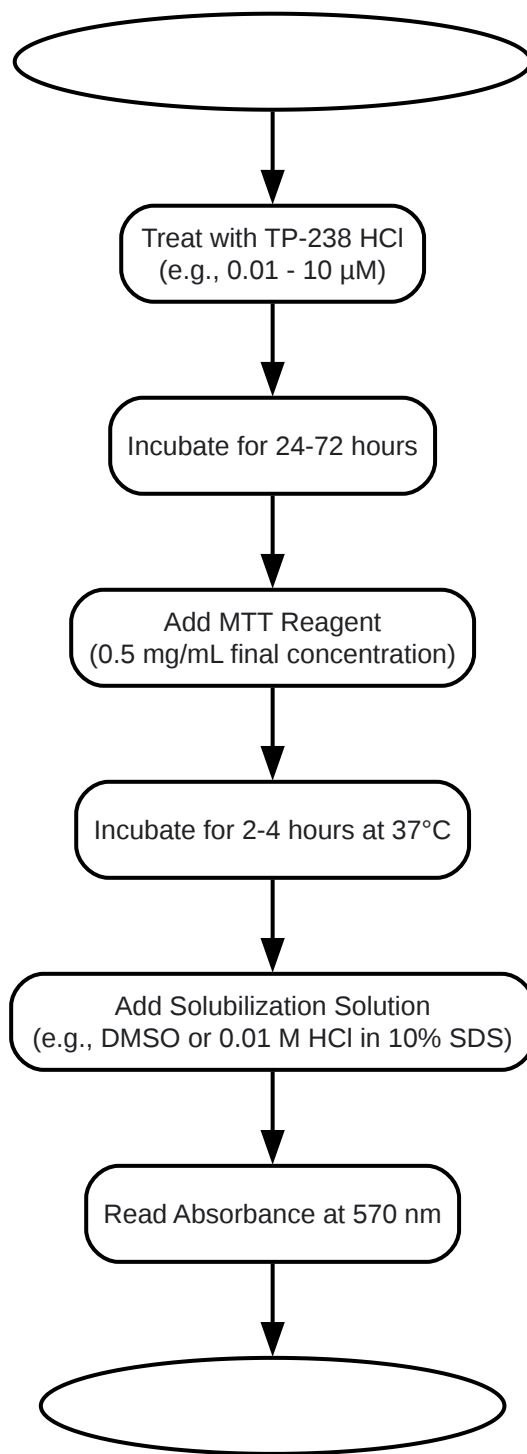
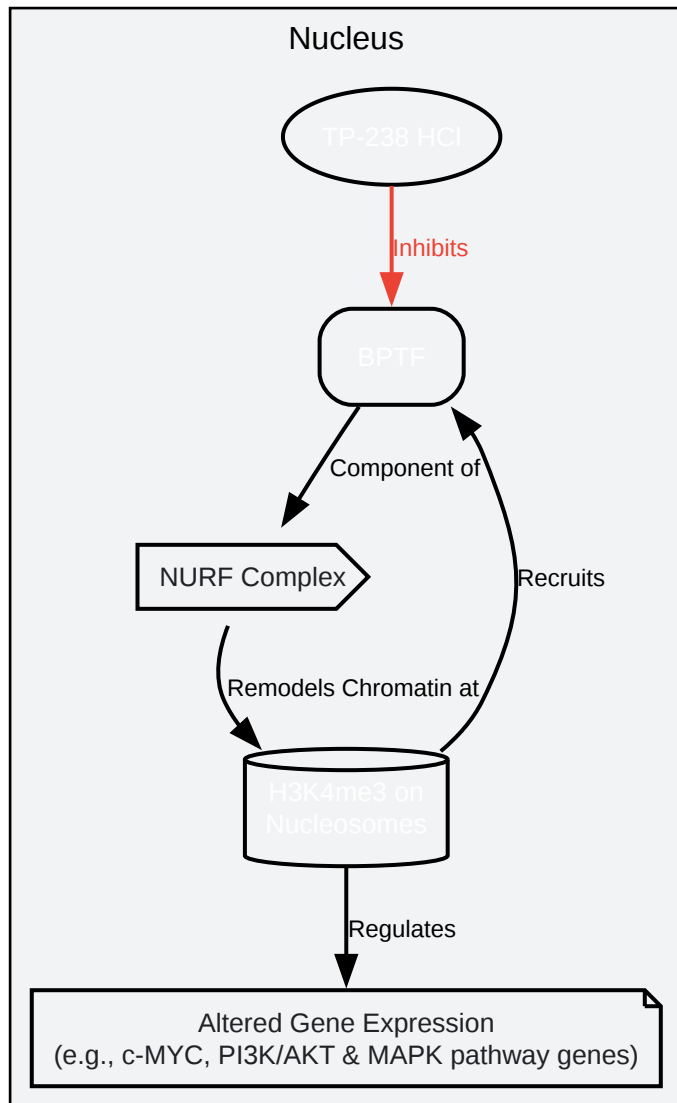
## Signaling Pathway Diagrams

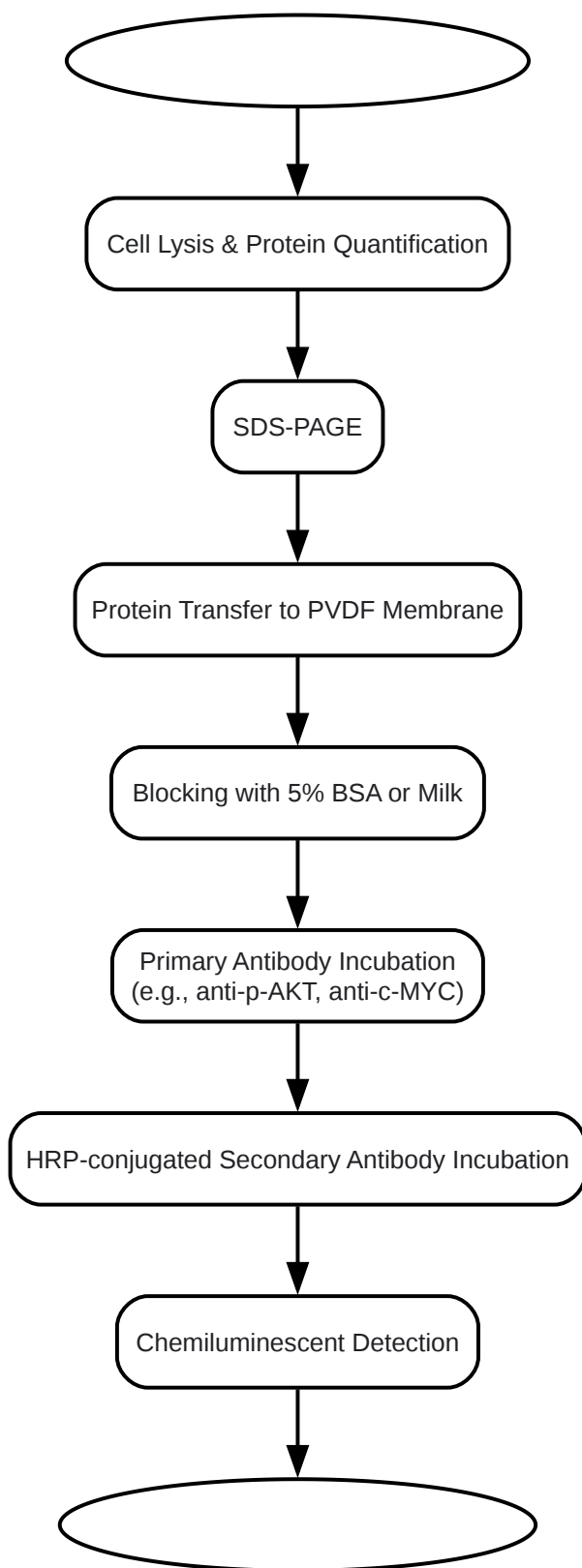
The following diagrams illustrate the signaling pathways modulated by **TP-238 hydrochloride**.

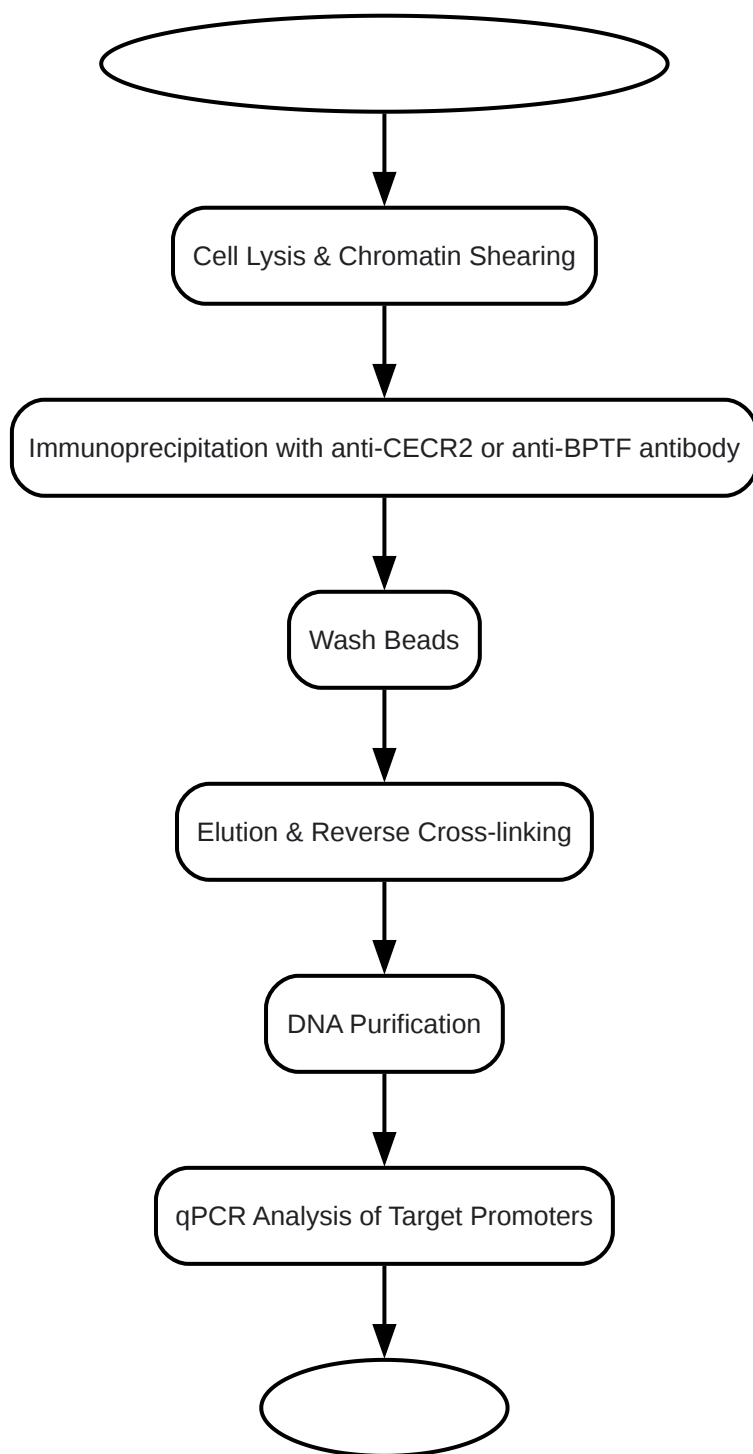


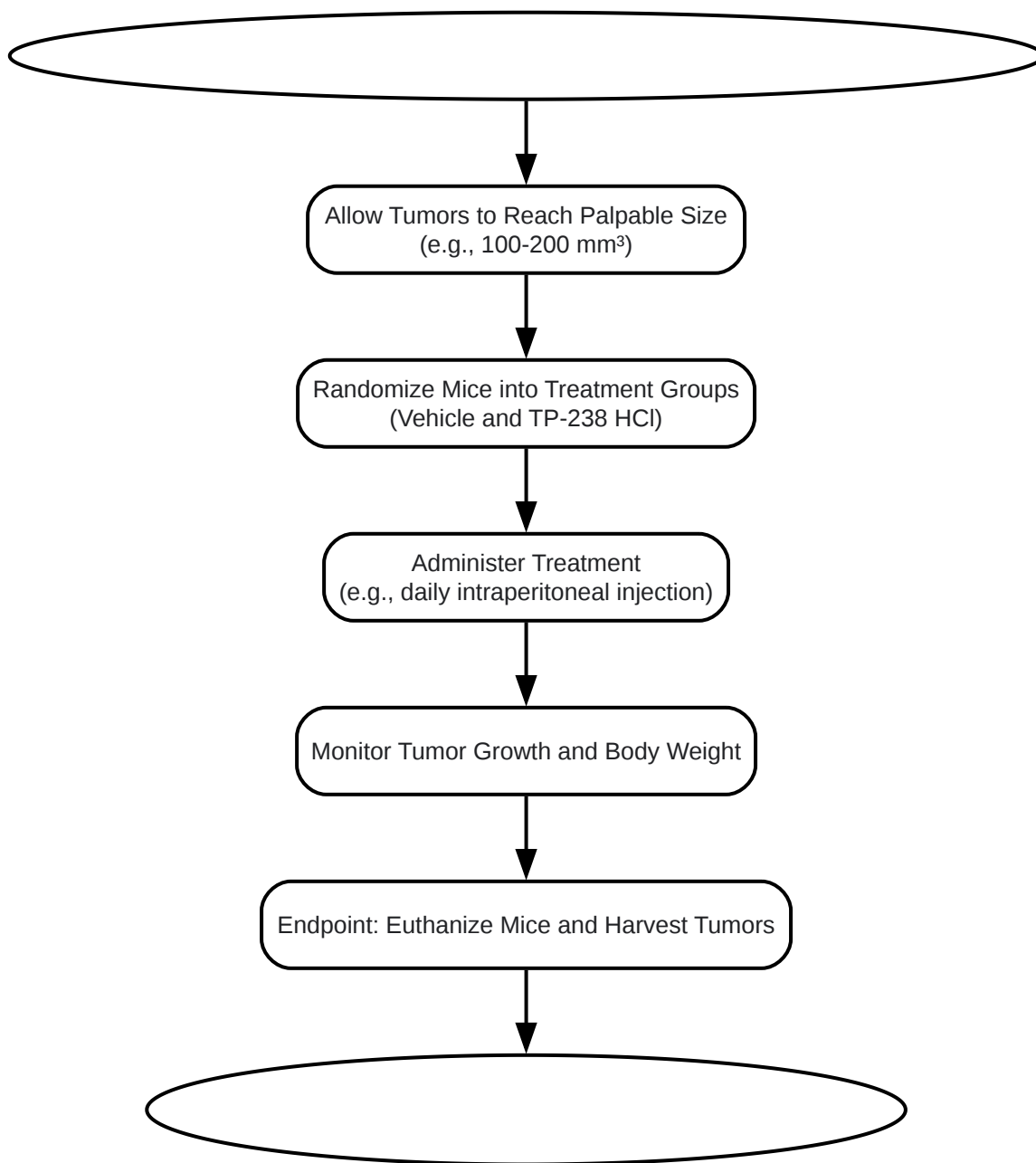
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Caption: CECR2 Signaling Pathway Inhibition by **TP-238 Hydrochloride**.









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